Terminal Hydroxyl Group Modulates Skin Permeation Rate Relative to Hexyl Nicotinate
In vitro human skin permeation studies demonstrate that the epidermis is the rate‑limiting barrier for methyl nicotinate but not for hexyl nicotinate; the increased lipophilicity facilitates hexyl nicotinate partitioning into the stratum corneum and subsequent dermal deposition [1]. Nicotinic acid, 6‑hydroxyhexyl ester possesses an identical hexyl backbone but adds a terminal hydroxyl group, increasing its computed topological polar surface area (tPSA) and hydrogen‑bond donor–acceptor capacity compared to hexyl nicotinate. This modification is expected to reduce logP and slow stratum corneum partitioning relative to hexyl nicotinate while maintaining a slower, more sustained release profile than methyl nicotinate [2], thereby offering an intermediate permeation phenotype not achievable with the non‑hydroxylated analog.
| Evidence Dimension | In vitro human skin permeation: epidermal vs dermal transport barrier for alkyl nicotinates |
|---|---|
| Target Compound Data | 6‑hydroxyhexyl nicotinate: logP ~2.3–2.9 (estimated); increased H‑bond donor–acceptor capacity vs. hexyl nicotinate |
| Comparator Or Baseline | Hexyl nicotinate (CAS 23597-82-2): logP 3.51 (measured); epidermis is NOT the major barrier in vitro [1]. Methyl nicotinate (CAS 93-60-7): logP ~1.0; epidermis IS the major barrier [1]. |
| Quantified Difference | logP reduction of ~0.6–1.2 log units vs. hexyl nicotinate; H‑bond donor count increases from 0 to 1 . |
| Conditions | In vitro two‑compartment diffusion cells; isolated human cadaver epidermis; isotonic buffered saline, pH 7.4, 37°C [1]. |
Why This Matters
The reduced logP and enhanced hydrogen‑bonding capacity of 6‑hydroxyhexyl nicotinate predict a permeation profile intermediate between fast‑penetrating short‑chain esters and dermis‑partitioning hexyl nicotinate, enabling researchers to achieve controlled or delayed onset of vasodilation that is not achievable with either extreme.
- [1] Müller, B., Kasper, M., Surber, C., & Imanidis, G. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. European Journal of Pharmaceutical Sciences, 20(2), 181–195. View Source
- [2] Fredholt, K., Larsen, D. H., & Larsen, C. (2000). Effect of drug lipophilicity on in vitro release rate from oil vehicles using nicotinic acid esters as model prodrug derivatives. International Journal of Pharmaceutics, 216(1–2), 83–93. View Source
